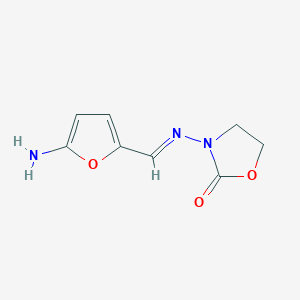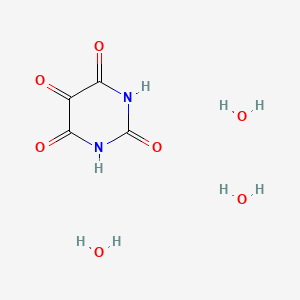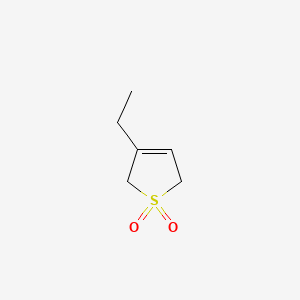
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide is an organic compound belonging to the class of thiophene derivatives It is characterized by the presence of a thiophene ring with an ethyl group at the 3-position and two oxygen atoms bonded to the sulfur atom, forming a sulfone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide can be synthesized through the oxidation of 3-ethyl-2,5-dihydrothiophene using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically takes place under controlled conditions to ensure the selective formation of the sulfone group without over-oxidation.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale oxidation processes. These processes often employ continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction parameters is optimized to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: 3-Ethyl-2,5-dihydrothiophene.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-ethyl-2,5-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in various chemical reactions, including nucleophilic addition and substitution, which can modulate the activity of biological molecules. The compound’s effects are mediated through specific pathways, depending on the target and the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2,5-dihydrothiophene 1,1-dioxide: Similar structure with a methyl group instead of an ethyl group.
2,5-Dihydrothiophene 1,1-dioxide: Lacks the ethyl group, making it a simpler analog.
Sulfolene: A related compound with a similar sulfone group but different ring structure.
Uniqueness
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
62157-91-9 |
|---|---|
Formule moléculaire |
C6H10O2S |
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
3-ethyl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C6H10O2S/c1-2-6-3-4-9(7,8)5-6/h3H,2,4-5H2,1H3 |
Clé InChI |
LQENBVCXBPWHIX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)

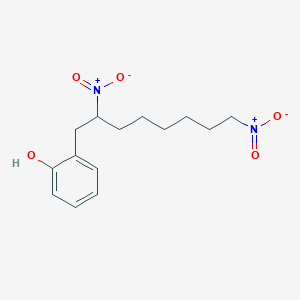



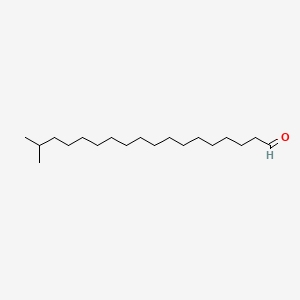



![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
